molecular formula C14H16N2O4S B3266845 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide CAS No. 438003-24-8

4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide

Cat. No. B3266845
CAS RN: 438003-24-8
M. Wt: 308.35 g/mol
InChI Key: ZHGWWAAMLZNOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 . It is extensively used in scientific research due to its unique properties, making it suitable for applications ranging from medicinal chemistry to materials science.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a sulfonamide functional group (-SO2NH2) and a benzene ring substituted with an amino group and a dimethoxyphenyl group . The exact spatial arrangement of these groups would require more specific data or computational chemistry analyses.

Scientific Research Applications

Molecular Interactions and Crystal Structures

Research on sulfonamides, including compounds similar to 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide, has focused on their molecular interactions in crystals and solutions. Studies have involved the examination of crystal structures, sublimation, solvation, and distribution processes, contributing to the understanding of their physical and chemical properties (Perlovich et al., 2008).

Synthesis and Structure Analysis

The synthesis and structural analysis of related sulfonamide compounds have been a significant area of research. For instance, studies have elucidated the structures of various sulfonamide derivatives through techniques like X-ray diffraction, NMR, and IR spectroscopy, revealing insights into their molecular conformations and interactions (Subashini et al., 2009).

Anticancer and Biological Activities

Several novel sulfonamide derivatives, including those with a biologically active 3,4-dimethoxyphenyl moiety, have been designed and synthesized. These compounds have shown in vitro anticancer activity against various cancer cell lines. Some derivatives have also demonstrated potential as vascular endothelial growth factor receptor (VEGFR-2) inhibitors, indicating their therapeutic relevance in oncology (Ghorab et al., 2016).

Sulfonamide-sulfonimide Tautomerism

Research has also explored the sulfonamide-sulfonimide tautomerism in 1,2,4-triazine-containing sulfonamide derivatives. These studies have contributed to understanding the tautomeric forms and their stability in different solvents, which is important for predicting the behavior of these compounds in various environments (Branowska et al., 2022).

Biological Evaluation and Molecular Docking

Further research includes the synthesis and biological evaluation of novel benzenesulfonamide derivatives. Molecular docking and Density Functional Theory (DFT) calculations have been used to study the interaction of these compounds with biological targets, providing insights into their potential therapeutic applications (Fahim & Shalaby, 2019).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, a vital component for bacterial DNA synthesis and cell division .

Mode of Action

The mode of action of 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide is likely similar to other sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . They compete with PABA for the active site of the enzyme, inhibiting its activity and thereby blocking the synthesis of dihydrofolate . This inhibition disrupts bacterial DNA synthesis and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the folate synthesis pathway in bacteria . Folate is a cofactor for enzymes involved in the synthesis of purines and pyrimidines, which are essential components of DNA. By blocking folate synthesis, this compound indirectly inhibits DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By blocking the synthesis of folate, an essential cofactor for DNA synthesis, this compound prevents bacteria from replicating their DNA and dividing, thereby inhibiting their growth .

properties

IUPAC Name

4-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGWWAAMLZNOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.